4-(Morpholin-3-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-morpholin-3-ylphenol |
InChI |
InChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)10-7-13-6-5-11-10/h1-4,10-12H,5-7H2 |
InChI Key |
XYRNECKOYDBZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Morpholin 3 Yl Phenol and Analogues
Advanced Strategies for the Construction of the 4-(Morpholin-3-yl)phenol Core
The creation of the this compound framework relies on sophisticated strategies that ensure high yields and purity. These methods include building the molecule through carefully planned multi-step sequences or through highly efficient one-pot and cascade reactions that form multiple bonds in a single operation.
Multi-step synthesis provides a robust platform for constructing complex molecules like this compound and its analogues. These pathways are typically categorized as either linear, convergent, or divergent. While a linear synthesis builds the molecule sequentially, step-by-step, convergent and divergent strategies offer significant advantages in efficiency and the ability to generate chemical diversity. msuniv.ac.in
A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach is highly efficient as it maximizes the yield and simplifies purification processes. msuniv.ac.in For this compound, a convergent strategy could involve the separate synthesis of a protected 4-halophenol and a suitable 3-substituted morpholine (B109124) precursor. These two fragments can then be joined via a C-N cross-coupling reaction, followed by deprotection to yield the final product. The modular nature of this approach allows for variations in either fragment, facilitating the creation of a library of analogues. msuniv.ac.in
A divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of different analogues. msuniv.ac.in This strategy is particularly effective for structure-activity relationship (SAR) studies. A potential divergent route to this compound analogues could start from 4-phenylmorpholine. This common precursor could undergo nitration, followed by reduction to an aniline (B41778) derivative. google.commdpi.com The resulting amino group can then be subjected to various transformations, or it could be converted into a phenol (B47542) via diazotization and hydrolysis to yield the target compound. This central intermediate allows for the creation of a diverse set of molecules by modifying the reaction pathways in the final steps. researchgate.net
Plausible Convergent Synthetic Pathway:
| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |
| 1 | 4-Bromophenol | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protection of hydroxyl group | 1-Bromo-4-(tert-butoxy)benzene |
| 2 | Chiral Amino Alcohol | Chloroacetyl chloride | Cyclization | Protected 3-substituted morpholin-5-one |
| 3 | Fragment from Step 1 | Fragment from Step 2 | Pd-catalyzed Buchwald-Hartwig amination | Protected 4-(morpholin-5-on-3-yl)phenol |
| 4 | Product from Step 3 | Reducing Agent (e.g., LiAlH₄) | Reduction of amide and ketone | Protected this compound |
| 5 | Product from Step 4 | Acid (e.g., TFA) | Deprotection | This compound |
To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are increasingly employed. These processes combine multiple reaction steps in a single flask without isolating intermediates, aligning with the principles of green chemistry. 20.210.105
A one-pot synthesis streamlines a multi-step sequence by performing all reactions in the same vessel. This is achieved by the sequential addition of reagents. For example, the synthesis of substituted catechols from phenols can be achieved in a one-pot procedure involving ortho-formylation followed by a Dakin oxidation. researchgate.net A similar one-pot strategy could be envisioned for morpholinyl phenols, where the formation of the morpholine ring and its subsequent N-arylation occur in a single continuous process. smolecule.comorganic-chemistry.org
Cascade reactions (also known as domino or tandem reactions) are even more sophisticated, involving a sequence of intramolecular transformations where the first reaction generates a functionality that spontaneously triggers the subsequent reaction. 20.210.105 The synthesis of complex heterocyclic systems, such as those containing a morpholine ring, can be achieved through cascade sequences like intramolecular Prins/Friedel–Crafts cyclizations or Ugi/Michael/aza-Michael cascade reactions. researchgate.netrsc.org For instance, a palladium-catalyzed process can initiate an intramolecular cyclization of nitrogen-tethered alkenols to form the morpholine ring system in good yields. researchgate.net
Precursor Chemistry and Stereochemical Control in Synthesis
The biological activity of this compound analogues is often dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms, particularly at the C-3 position of the morpholine ring, is a critical aspect of their synthesis.
The stereoselective synthesis of 3-substituted morpholines is typically achieved by using enantiomerically pure precursors derived from the chiral pool or by employing asymmetric catalytic methods. scribd.comnih.gov Common strategies include:
Use of Chiral Precursors: Enantiopure β-amino alcohols, often synthesized from readily available chiral sources like amino acids (e.g., L-phenylalanine), serve as key starting materials. nih.gov These precursors can undergo cyclization reactions to form the morpholine ring while retaining the initial stereochemistry. Cyclic sulfamidates are another class of versatile chiral precursors for synthesizing morpholine derivatives. researchgate.net
Asymmetric Catalysis: A catalytic enantioselective approach can create the desired stereocenter. This can involve tandem reactions such as a hydroamination followed by an asymmetric transfer hydrogenation. researchgate.net
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a precursor molecule can direct the stereochemical outcome of subsequent reactions. For instance, a palladium-catalyzed hydroamination of carbamate-protected aziridines with unsaturated alcohols can produce 2,5-disubstituted morpholines as a single diastereomer in excellent yields. researchgate.netrsc.org Similarly, acid-catalyzed reductive etherification of N-propargyl amino alcohols has been shown to produce cis-disubstituted morpholines stereoselectively. researchgate.net
Key Precursors for Stereocontrolled Synthesis:
| Precursor Type | Synthetic Strategy | Resulting Stereochemistry |
| Enantiopure β-Amino Alcohols | Intramolecular cyclization | Controlled by precursor's chirality nih.gov |
| N-2-Benzothiazolesulfonyl Activated Aziridines | Regioselective ring-opening and annulation | Enantiopure 3-substituted morpholines scribd.com |
| Carbamate-Protected Aziridines | Lewis acid-catalyzed attack by unsaturated alcohol, followed by Pd-catalyzed hydroamination | Single diastereomer of 2,5-disubstituted morpholines rsc.org |
| N-Propargyl Amino Alcohols | Acid-catalyzed reductive etherification | cis-2,5/2,6-disubstituted morpholines researchgate.net |
Catalytic Approaches and Optimized Reaction Conditions
Catalysis is fundamental to the modern synthesis of morpholinyl phenolic compounds, offering routes that are more efficient, selective, and often more environmentally benign than stoichiometric methods. Key transformations, such as C-N bond formation and the reduction of precursors, are frequently accomplished using transition metal catalysts.
One critical step is the N-arylation of the morpholine nitrogen with the phenolic ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. Optimization of this reaction involves screening various catalysts, ligands, bases, and solvents to achieve high yields. For instance, palladium precatalysts combined with specialized phosphine (B1218219) ligands (e.g., P(2-furyl)₃ or t-BuBrettPhos) and a base like sodium tert-butoxide (NaOt-Bu) in a solvent such as toluene (B28343) have proven effective. nih.govacs.org More recently, more earth-abundant and less expensive metals like manganese have been explored, with systems like MnCl₂·4H₂O/L-proline showing good activity for the N-arylation of morpholine with aryl halides. researchgate.net
Another key catalytic step is the reduction of nitroaryl precursors to the corresponding aminoaryl compounds, which can then be converted to phenols. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean nature. Palladium on activated carbon (Pd/C) is a widely used catalyst, typically with hydrogen gas in a solvent like ethanol (B145695) or methanol. google.com Studies have shown that optimizing conditions such as temperature (e.g., 80°C) and hydrogen pressure (e.g., 5 bar) can lead to near-quantitative yields. google.com Gold-based catalysts supported on alumina (B75360) nanowires have also been investigated as effective alternatives for this hydrogenation. mdpi.com
Table of Optimized Catalytic Reactions for Morpholinyl Phenol Synthesis:
| Reaction Type | Catalyst System | Substrates | Conditions | Yield | Reference |
| Catalytic Hydrogenation | 5% Pd/C, H₂ | 4-(4-Nitrophenyl)-3-morpholinone | Ethanol, 80°C, 5 bar, 1 hr | 93% | google.com |
| Catalytic Hydrogenation | Au/Al₂O₃ nanowires, H₂ | 4-(4-Nitrophenyl)-3-morpholinone | Methanol, 80°C, 20 bar, 2 hr | >99% conversion | mdpi.com |
| N-Arylation | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | N-Aryl ethanolamine, Aryl bromide | Toluene, 105°C | 46-66% | nih.gov |
| N-Arylation | MnCl₂·4H₂O, L-proline, NaOtBu | Morpholine, Aryl halide | DMSO | Moderate to good | researchgate.net |
| N-Arylation | NiCl₂(dppf) | Morpholine, Activated Phenol (as cyanuric acid ester) | 1,4-Dioxane | Good | mdpi.com |
Principles of Sustainable Synthesis in the Preparation of Morpholinyl Phenolic Compounds
Green chemistry principles are integral to the development of modern synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mlsu.ac.inacs.org The synthesis of morpholinyl phenolic compounds is increasingly being designed with these principles in mind.
Waste Prevention and Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials into the final product. acs.org Cascade reactions and one-pot syntheses are prime examples of this, as they reduce the number of workup and purification steps, thereby minimizing waste. 20.210.105
Use of Safer Solvents and Reagents : There is a significant effort to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or even to perform reactions under solvent-free conditions. mdpi.comlidsen.comroyalsocietypublishing.org For instance, the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one (B139987) can be performed efficiently in water, eliminating the need for volatile organic solvents. google.com A recently developed method for morpholine synthesis uses ethylene (B1197577) sulfate, which is presented as a more environmentally friendly alternative to traditional reagents. chemrxiv.orgchemrxiv.orgacs.org
Design for Energy Efficiency : Methods that operate at ambient temperature and pressure are preferred to reduce energy consumption. mlsu.ac.in Microwave-assisted synthesis is one technique that can dramatically shorten reaction times and improve yields, making processes more energy-efficient. mdpi.com
Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. acs.org The use of heterogeneous catalysts, such as Pd/C or supported gold nanoparticles, simplifies product purification and catalyst recovery, further enhancing the sustainability of the process. mdpi.comresearchgate.net
Use of Renewable Feedstocks : While not yet widely implemented for this specific compound class, a long-term goal of green chemistry is to use renewable starting materials, such as those derived from biomass, instead of petrochemical feedstocks. acs.org
Rational Design and Structure Activity Relationship Sar Studies of 4 Morpholin 3 Yl Phenol Derivatives
Strategies for Molecular Diversification of the Phenolic Moiety
The phenolic moiety is a critical component of the 4-(Morpholin-3-yl)phenol scaffold, often participating in key hydrogen bonding interactions with target proteins. nih.govnih.gov Strategies to diversify this part of the molecule aim to enhance potency, selectivity, and pharmacokinetic properties.
Detailed research findings indicate that both the position and nature of substituents on the phenyl ring, as well as the presence of the hydroxyl group itself, are critical for biological activity. In a series of 4-((benzyl)amino)benzenesulfonamide derivatives, which also feature a critical phenol-like moiety, the 2-OH group was found to be essential for activity. nih.gov Its removal or replacement with an amine or a methoxy (B1213986) ether resulted in a complete loss of inhibitory activity against 12-Lipoxygenase. nih.gov
Further modifications on the phenyl ring revealed distinct SAR trends. While keeping the 2-OH group constant, substitutions at other positions were explored. The introduction of a chloro group at the 3-position (19) yielded activity comparable to the parent 3-methoxy compound (1). nih.gov Interestingly, placing a bromo (22) or chloro (27) group at the 4-position also maintained or slightly improved potency, whereas a 4-methoxy group (28) diminished it. nih.gov Substitutions at the 3-position with methyl, amino, or nitro groups, and any substitutions at the 5-position, led to a drastic loss of activity. nih.gov These findings underscore the high degree of structural and electronic specificity required at the phenolic ring for optimal biological function.
Similarly, in another study on hispidol (B191410) analogs, the methoxylation pattern on the phenyl ring significantly influenced MAO-B inhibitory activity. mdpi.com This highlights a common strategy where modulating the electronic properties and substitution pattern of the phenyl ring is used to fine-tune biological activity. mdpi.com
| Compound | Modification from Parent Structure (2-OH, 3-OMe) | 12-LOX IC50 (µM) |
|---|---|---|
| 1 | Parent Structure | 4.7 |
| 8 | Removal of 2-OH and 3-OMe | > 40 |
| 9 | Removal of 3-OMe | > 40 |
| 10 | Removal of 2-OH | > 40 |
| 19 | 3-Cl instead of 3-OMe | 6.2 |
| 22 | 4-Br added | 2.2 |
| 27 | 4-Cl added | 6.3 |
| 28 | 4-OMe added | 22 |
| 23 | 3-Me instead of 3-OMe | > 40 |
Modifications of the Morpholine (B109124) Heterocyclic Ring System
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability. researchgate.netresearchgate.net Its nitrogen atom's weak basicity and the oxygen atom's ability to act as a hydrogen-bond acceptor are key features that contribute to target binding and improved pharmacokinetics. researchgate.netacs.org
Modifications to the morpholine ring itself can have a profound impact on activity. One common strategy is substitution on the ring's nitrogen atom. For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing the morpholine with a dimethylamine (B145610) group (81) or a pyrrolidine (B122466) group (87) increased potency by 2-fold and 4-fold, respectively, suggesting that the parent morpholine might be too polar or experience steric hindrance in the binding pocket. acs.org In another series, the introduction of a 2-methoxyethyl group on the morpholine nitrogen was explored in the compound 3-(4-(2-methoxyethyl)morpholin-2-yl)phenol. ontosight.ai
Substitutions on the carbon atoms of the morpholine ring are also a key diversification strategy. The introduction of alkyl groups at the C-3 position of morpholine has been shown to increase anticancer activity. e3s-conferences.org Furthermore, creating bridged morpholine systems, such as an ethylene (B1197577) bridge between positions C-3 and C-5, can be beneficial for developing selective kinase inhibitors. acs.org This modification can decrease lipophilicity and help the moiety penetrate deeper into the binding pocket of certain enzymes. acs.org
| Compound | R3 Amine Group | NAPE-PLD IC50 (µM) |
|---|---|---|
| 1 | Morpholine | 1.5 |
| 71 | Piperidine | 1.6 |
| 72 | 3,3-Difluoropiperidine | 0.72 |
| 81 | Dimethylamine | 0.68 |
| 87 | Pyrrolidine | 0.41 |
Exploration of Linker and Bridging Unit Modifications
In the parent this compound, the two key ring systems are directly connected. However, introducing a linker or bridging unit between the phenolic and morpholine moieties is a powerful strategy to explore the optimal spatial orientation and distance between these pharmacophoric elements. researchgate.netresearchgate.net The nature and length of the linker can significantly affect binding affinity and selectivity. mdpi.com
Different types of linkers can be employed. Flexible alkyl chains of varying lengths can be used to probe the distance requirements of a binding site. mdpi.com For instance, in a series of O6-aminoalkyl-hispidol analogs, the length of the carbon chain linker connecting a phenyl ring to an amine moiety was a key determinant of MAO-B inhibitory activity. mdpi.com The O6-diethylaminoethyl derivative (3aa) showed excellent inhibition, which decreased when the linker or amine was altered. mdpi.com
More rigid linkers, such as propenone units found in chalcones or amide/urea (B33335) functionalities, can also be introduced. researchgate.netresearchgate.net These linkers restrict conformational flexibility and can position the connected moieties in a more defined orientation for optimal interaction with a biological target. For example, combining heterocycles with a benzamide (B126) through a urea linker bridge has been explored as a strategy to develop potent antiproliferative agents. researchgate.net The exploration of such linkers within the this compound series could lead to derivatives with significantly altered and potentially improved pharmacological profiles.
| Compound | Linker and Amino Moiety | % Inhibition of MAO-B |
|---|---|---|
| 3aa | -O-(CH2)2-N(CH2CH3)2 | 91.49% |
| 3ab | -O-(CH2)2-N(CH2)4 (Pyrrolidino) | ~46% |
| 3ac | -O-(CH2)2-N(CH2)5 (Piperidino) | ~20% |
Elucidation of Key Pharmacophoric Elements through SAR Analysis
Through the systematic SAR analysis of this compound derivatives, several key pharmacophoric elements essential for biological activity can be elucidated. A pharmacophore is the specific three-dimensional arrangement of chemical features that a drug or ligand must possess to interact with its biological target. researchgate.netnih.gov
For the this compound scaffold, SAR studies consistently highlight the following elements:
The Phenolic Hydroxyl Group: This group is often crucial, acting as a hydrogen bond donor. nih.govnih.gov Its removal typically leads to a significant loss of activity, indicating a direct and critical interaction with the target protein. nih.gov
The Aromatic Ring: The phenyl ring serves as a scaffold and can engage in hydrophobic or π-π stacking interactions with the target. nih.gov The substitution pattern on this ring is critical for fine-tuning electronic properties and steric interactions, thereby modulating potency and selectivity. nih.govresearchgate.net
The Morpholine Oxygen: This oxygen atom frequently acts as a hydrogen bond acceptor, forming key interactions with amino acid residues in the binding site of enzymes like MAO-B or kinases. nih.govacs.orgsci-hub.se
The Morpholine Nitrogen: The weakly basic nitrogen atom is a key contributor to the scaffold's desirable physicochemical properties, particularly in enhancing aqueous solubility and cell permeability. researchgate.netacs.org It can also be a point for substitution to further explore the binding pocket. researchgate.netontosight.ai
The Stereochemistry and Conformation: The three-dimensional arrangement of the scaffold is vital. The introduction of substituents on the morpholine ring or the use of rigid linkers can lock the molecule into a specific conformation that is more favorable for binding. acs.orge3s-conferences.orgresearchgate.net
Mechanistic Investigations of Biological Activities in Pre Clinical Research Models
In Vitro Approaches for Molecular Target Identification and Validation
In vitro methodologies provide a controlled environment to dissect the direct interactions between a compound and its potential biological targets at a molecular level. These assays are crucial for identifying enzymes, receptors, and cellular pathways that are modulated by the compound of interest.
The interaction of phenolic compounds with enzymes is a key area of investigation. Many natural and synthetic phenols are known to inhibit specific enzymes, a property that often underpins their biological effects. nih.gov Kinetic studies are essential to characterize the nature of this inhibition.
Research on various phenolic compounds demonstrates that they can act as enzyme inhibitors through different mechanisms, including competitive, noncompetitive, and uncompetitive inhibition. khanacademy.org For example, studies on tyrosinase, an enzyme involved in melanin production, have shown that certain phenolic compounds act as competitive inhibitors by binding to the enzyme's active site, thereby competing with the natural substrate. nih.govnih.gov The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov
Kinetic analyses, often visualized using Michaelis-Menten or Lineweaver-Burk plots, can reveal whether an inhibitor affects the substrate binding affinity (Km) or the maximum reaction velocity (Vmax) of the enzyme. khanacademy.org For instance, a competitive inhibitor increases the apparent Km without changing the Vmax, while a noncompetitive inhibitor decreases the Vmax without affecting the Km. khanacademy.org It is also recognized that some substrates can cause enzyme inhibition at high concentrations, a phenomenon known as substrate inhibition, which is observed in over 20% of known enzymes. researchgate.net
Selectivity profiling against a panel of different enzymes is crucial to determine if the compound's effect is specific to one target or if it has broader activity, which could lead to off-target effects.
Phenolic compounds can exert their biological effects by binding to specific receptors, thereby initiating or blocking cellular signaling cascades. Receptor binding assays are used to determine the affinity and specificity of a compound for a particular receptor. These assays often involve radiolabeled ligands that compete with the test compound for binding to the receptor.
The study of ligand-receptor interactions can be enhanced by techniques like solution Nuclear Magnetic Resonance (NMR) and molecular modeling. nih.gov These methods provide insights into the specific binding modes and the conformational changes that occur upon ligand binding. nih.gov For instance, research on polyphenols has demonstrated their ability to interact with protein receptors, and understanding these interactions is a key therapeutic approach for many diseases. nih.gov The binding affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction. Hydrophobic and electrically charged amino acids within the receptor's binding pocket are often critical for these interactions. researchgate.net
Following target identification, studies are conducted to understand how the interaction between the compound and its target affects downstream cellular signaling pathways. These investigations are critical for linking a molecular event to a cellular outcome.
Phenolic compounds have been shown to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis (programmed cell death). nih.gov For example, some compounds can induce apoptosis in cancer cells by activating caspases, which are key enzymes in the apoptotic cascade. rotman-baycrest.on.canih.gov The modulation of pathways such as the TGF-β, Notch, or Hippo signaling pathways can significantly impact cell fate and behavior. nih.gov Techniques like Western blotting, quantitative PCR (qPCR), and reporter gene assays are commonly used to measure changes in protein levels, gene expression, and pathway activity in response to compound treatment.
Cellular Phenotypic Screening in Non-Human Cell Lines
Cellular phenotypic screening involves testing compounds on various cell lines to observe their effects on cell behavior and function. This approach complements target-based assays by providing a broader view of the compound's biological activity in a cellular context.
A significant area of research for novel morpholine (B109124) and phenol (B47542) derivatives is their potential as anticancer agents. nih.govnih.govmdpi.com The antiproliferative activity of these compounds is evaluated against a panel of human cancer cell lines, representing different types of cancer.
The most common method to assess this activity is the MTT assay, which measures cell viability. f1000research.commdpi.com The results are typically reported as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. rotman-baycrest.on.caresearchgate.net Studies on various substituted phenolic compounds and morpholine-based ligands have demonstrated significant growth inhibitory effects against cancer cell lines. nih.govnih.govmdpi.com For example, certain morpholine-based quinazolines and nickel(II) complexes have shown potent cytotoxicity against leukemia and breast cancer cells, respectively. nih.govnih.gov
| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Homolycorine-type alkaloid (Phenolic) | MDA-MB-231 | Breast Cancer | 0.73 - 16.3 | researchgate.net |
| Andrographolide-based triazole derivative | HT-29 | Colon Cancer | 5.25 | researchgate.net |
| Morpholine-based Ni(II) complex | MCF-7 | Breast Cancer | Not specified, but showed high selective index | nih.gov |
| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210, HL-60, U-937 | Leukemia | Dose-dependent decrease in cell number | nih.gov |
Beyond antiproliferative effects, 4-(Morpholin-3-yl)phenol and related compounds may modulate other important biological processes. Cellular assays can be designed to investigate effects on cell migration, differentiation, inflammation, and oxidative stress. For instance, many phenolic compounds are known for their antioxidant properties, which can be measured by assessing their ability to scavenge free radicals or reduce oxidative damage in cells. mdpi.com
Additionally, flow cytometry can be used to analyze the effects of a compound on the cell cycle. nih.gov Some phenolic compounds have been observed to cause an accumulation of cells in a specific phase of the cell cycle, such as the G1 or S phase, indicating an interference with DNA replication and cell division processes. nih.gov
Computational Chemistry and Cheminformatics in 4 Morpholin 3 Yl Phenol Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns. researchgate.netuneb.br For 4-(Morpholin-3-yl)phenol and its derivatives, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.
The process typically involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. researchgate.net Software such as AutoDock Vina, MOE (Molecular Operating Environment), and SeeSAR are commonly employed to perform the docking calculations. researchgate.netscirp.org These programs explore various possible conformations of the ligand within the protein's binding site and use scoring functions to rank the most stable complexes. uneb.br
Visualization tools like Discovery Studio are then used to analyze the resulting protein-ligand complexes. researchgate.net This analysis reveals key molecular interactions that stabilize the binding, which often include:
Hydrogen Bonds: The phenol (B47542) hydroxyl group and the morpholine's oxygen and nitrogen atoms are potential hydrogen bond donors and acceptors. nih.gov
Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, which is essential for stabilizing the ligand's conformation. researchgate.net
π-π Stacking: The aromatic phenyl ring can form π-π stacking interactions with aromatic residues of the protein, such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). nih.gov
In studies of related compounds, such as 2-arylthiomorpholine derivatives, docking into the active site of enzymes like monoamine oxidase (MAO) has helped to elucidate binding modes and selectivity. nih.gov Similarly, docking studies of other morpholine-containing molecules have demonstrated stable interactions with targets like TNFα. researchgate.net
| Interaction Type | Potential Interacting Group on this compound | Typical Interacting Protein Residues | Reference |
|---|---|---|---|
| Hydrogen Bond | Phenol -OH, Morpholine (B109124) -NH, Morpholine -O- | Asp, Glu, Ser, Thr, Asn, Gln, His | nih.gov |
| Hydrophobic | Phenyl Ring, Morpholine Ring | Ala, Val, Leu, Ile, Pro, Met | researchgate.net |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His | nih.gov |
| Van der Waals | Entire Molecule | All nearby residues | researchgate.net |
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. asianpubs.orgnih.gov For this compound, these methods provide fundamental insights into its chemical behavior. Common computational approaches include using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G(d,p). asianpubs.orgbohrium.com
Key properties derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. asianpubs.orgbohrium.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. bohrium.com For this compound, the region around the phenolic oxygen would be expected to show negative potential, while the hydrogen of the hydroxyl group would show positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the strength of chemical bonds within the molecule. asianpubs.orgbohrium.com
Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) helps to understand the molecule's polarity and intermolecular interactions. iucr.orgtandfonline.com
For a related compound, (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, quantum chemical calculations yielded HOMO and LUMO energy levels of -10.3681 eV and 1.4009 eV, respectively. iucr.orgiucr.org Another study on a different morpholine derivative reported a theoretical band gap of 4 eV, indicating good stability. asianpubs.org
| Parameter | Significance | Typical Computational Method | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP) | asianpubs.orgbohrium.com |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | DFT | bohrium.com |
| Mulliken Atomic Charges | Describes the electron distribution and polarity of the molecule. | DFT | tandfonline.com |
| Dipole Moment | Quantifies the overall polarity of the molecule. | DFT | iucr.org |
Prediction of Chemical Metabolic Transformations (Computational Metabolite Prediction)
Predicting the metabolic fate of a xenobiotic compound is a critical step in drug development. Computational methods are widely used to predict the sites of metabolism (SOMs) and the structures of potential metabolites. nih.gov These predictions primarily focus on Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. moldiscovery.com
For this compound, the morpholine ring and the phenol group are likely sites for metabolic transformation. A study on a closely related compound, (S)-N-[1-(3-morpholin-4-yl phenyl)ethyl]-3-phenylacrylamide, indicated that morpholine oxidation is mediated by CYP3A4. researchgate.net The proposed mechanism involves hydrogen atom abstraction from a carbon adjacent to the morpholine nitrogen, followed by a rebound step to form a hydroxylated product. This intermediate can then undergo further reactions, such as C-N bond cleavage, potentially leading to the formation of reactive metabolites. researchgate.net
Several computational tools are available for metabolite prediction:
Expert Systems and Rule-Based Methods: These programs use a library of known biotransformation rules to predict likely metabolites. nih.gov
Structure-Based Methods: Software like MetaSite uses docking and reactivity models to predict which part of a molecule is most likely to fit into the active site of a specific CYP isoform and undergo oxidation. moldiscovery.com MetaSite considers both enzyme-substrate recognition and the chemical transformation itself. moldiscovery.com
Data Mining Approaches: Tools like MetaPrint2D predict SOMs based on patterns learned from large databases of known metabolic reactions. nih.gov
| Software Tool | Methodology | Prediction Focus | Reference |
|---|---|---|---|
| MetaSite | Structure-based (docking) and reactivity analysis | Predicts "hot spots" for CYP and FMO mediated metabolism | moldiscovery.com |
| Meteor Nexus (Lhasa Ltd.) | Knowledge-based expert system | Generates metabolic maps and identifies potential metabolites | nih.gov |
| ADMET Predictor (Simulations Plus) | QSAR and machine learning models | Predicts metabolic pathways and metabolite structures | nih.gov |
| MetaPrint2D | Data mining and circular fingerprints | Predicts sites of metabolism | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. nih.govnih.gov For a class of compounds including this compound, QSAR models can be developed to predict their activity (e.g., antioxidant, anticancer) and guide the design of new, more potent derivatives. researchgate.netsciencepublishinggroup.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be categorized as:
Electronic: HOMO/LUMO energies, dipole moment, atomic charges.
Steric/Topological: Molecular weight, volume, surface area, shape indices.
Hydrophobic: LogP (partition coefficient), a measure of lipophilicity.
Quantum Chemical: Heat of formation, polarizability.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov Studies on phenolic antioxidants have shown that their activity is often governed by parameters like the heat of formation, HOMO/LUMO energies, and the number and position of hydroxyl groups. nih.gov Similarly, a QSAR study on morpholine-containing derivatives found that antioxidant activity increased with decreasing molecular area, volume, and lipophilicity, and with an increasing dipole moment. researchgate.net
| Descriptor Class | Specific Descriptor | Relevance to Activity | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energies | Relates to redox potential and chemical reactivity. | nih.gov |
| Hydrophobic | LogP | Influences membrane permeability and interaction with hydrophobic pockets. | researchgate.net |
| Steric | Molecular Volume/Area | Affects how the molecule fits into a receptor's binding site. | researchgate.net |
| Quantum Chemical | Dipole Moment | Relates to polar interactions with the target. | researchgate.net |
| Structural | Number of OH groups | Crucial for antioxidant activity in phenols. | nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.comarxiv.org For this compound, MD simulations can provide detailed insights into its conformational flexibility and its dynamic interactions with biological targets. tandfonline.com
In conformational analysis, MD simulations can explore the potential energy surface of the isolated molecule to identify its most stable, low-energy conformations. This is important because the molecule's 3D shape is critical for its biological activity. The chair conformation is typical for the morpholine ring. iucr.orgresearchgate.net
When studying a ligand-protein complex, MD simulations are used to assess the stability of the binding pose predicted by molecular docking. researchgate.net A simulation is typically run for a period of nanoseconds (e.g., 100 ns), and the trajectory is analyzed to see if the key interactions are maintained. researchgate.nettandfonline.com Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, low RMSD value suggests that the complex is not undergoing major conformational changes and the binding is stable.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, highlighting flexible regions of the protein.
Interaction Analysis: The persistence of hydrogen bonds and hydrophobic contacts between the ligand and protein is tracked throughout the simulation. mdpi.com
MD simulations have been used to confirm stable interactions for various morpholine- and phenol-containing ligands with their respective protein targets, providing a more dynamic and realistic view of the binding event than static docking alone. researchgate.nettandfonline.com
Advanced Analytical Methodologies for Research on 4 Morpholin 3 Yl Phenol
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for separating 4-(Morpholin-3-yl)phenol from impurities, starting materials, and byproducts. The choice of technique depends on the compound's volatility and polarity, as well as the scale of the separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for quantitative analysis and quality control. mdpi.comamericanpharmaceuticalreview.comrsc.org
Purity Assessment: Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com For morpholine (B109124) derivatives, mobile phases often consist of acetonitrile (B52724) and water mixtures, sometimes with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection typically performed using a UV detector set at a wavelength where the phenolic chromophore absorbs, such as 254 nm or 270 nm. lcms.cz Commercial standards for similar compounds often require a purity of over 95% as determined by HPLC.
Isolation: Preparative HPLC uses the same principles as analytical HPLC but on a larger scale to isolate pure this compound. sielc.comcsfarmacie.cz The method can be scaled up to purify sufficient quantities of the compound for further structural elucidation and biological testing.
Chiral Separation: Since the morpholine ring in this compound contains a stereocenter at the C-3 position, the compound exists as a pair of enantiomers. Separating these enantiomers is critical, as they can exhibit different biological activities. americanpharmaceuticalreview.com This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). rsc.orgcsfarmacie.cz These phases create a chiral environment that allows for differential interaction with each enantiomer, resulting in their separation into two distinct peaks. sigmaaldrich.comchromatographyonline.com
Table 1: Typical HPLC Conditions for Analysis of Phenolic Morpholine Derivatives
| Parameter | Condition | Purpose/Notes |
|---|---|---|
| Mode | Reverse-Phase (RP-HPLC) | Suitable for moderately polar compounds. |
| Stationary Phase | C18 (Octadecylsilane) | Common nonpolar phase providing good retention. |
| Mobile Phase | Acetonitrile / Water with Acid | A typical gradient might run from a low to high percentage of acetonitrile. Phosphoric or formic acid is added to suppress ionization and improve peak symmetry. sielc.com |
| Detector | UV-Vis Detector | Wavelength set to λmax of the phenol (B47542) chromophore (e.g., ~270 nm). |
| Chiral Stationary Phase | e.g., Amylose- or Cellulose-based | Used specifically for the separation of enantiomers. americanpharmaceuticalreview.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective method for identifying and quantifying volatile and semi-volatile compounds.
Derivatization: this compound contains polar hydroxyl (-OH) and amine (-NH) groups, which make it non-volatile and prone to thermal degradation in the hot GC injection port. nih.gov To overcome this, a derivatization step is essential. nih.govuniroma1.it This process chemically modifies the polar functional groups to increase volatility and thermal stability. nih.gov Common methods for phenolic and amine compounds include:
Silylation: Reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to convert the -OH and -NH groups into their less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. nih.govnih.govresearchgate.net Silylation must be performed under anhydrous conditions. nih.gov
Acylation/Alkylation: Other derivatization techniques, such as reacting with ethyl chloroformate, can also be used, which has the advantage of proceeding in an aqueous medium. uniroma1.it For morpholine itself, derivatization with sodium nitrite (B80452) under acidic conditions to form the stable N-nitrosomorpholine has been used for GC-MS analysis. nih.govresearchgate.netresearchgate.net
Analysis: Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds and records their mass-to-charge ratios, generating a unique mass spectrum that serves as a chemical fingerprint for identification. tandfonline.com
Table 2: GC-MS Analysis Parameters
| Parameter | Condition/Technique | Purpose/Notes |
|---|---|---|
| Derivatization Agent | MSTFA, MTBSTFA | Increases volatility by converting polar -OH and -NH groups to silyl (B83357) ethers/amines. nih.govresearchgate.net |
| GC Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of derivatized analytes. |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique that produces reproducible fragmentation patterns. researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, this mode offers higher sensitivity by monitoring specific fragment ions. researchgate.net |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are used to determine the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 3-morpholinophenol, aromatic protons appear in the δ 6.6–7.2 ppm range, while the morpholine protons are found further upfield, typically between δ 3.2 and 3.7 ppm. The phenolic -OH and morpholine -NH protons are expected to appear as broad singlets whose chemical shifts can vary depending on solvent and concentration. unn.edu.ng
¹³C NMR: The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms. For phenolic morpholine structures, the carbon attached to the hydroxyl group (C-OH) is typically found far downfield (δ ~148-157 ppm). rsc.org Aromatic carbons resonate in the δ 115–130 ppm region, while the aliphatic carbons of the morpholine ring appear upfield (δ ~55-67 ppm). mdpi.com
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |
|---|---|---|---|
| Phenolic OH | Broad singlet (variable) | - | Shift is solvent and concentration dependent. |
| Morpholine NH | Broad singlet (variable) | - | Shift is solvent and concentration dependent. |
| Aromatic CH | ~6.8 - 7.2 (multiplets) | ~115 - 130 | Pattern depends on substitution (AA'BB' system). |
| Aromatic C-OH | - | ~155 - 158 | Quaternary carbon, downfield due to oxygen. |
| Aromatic C-N | - | ~140 - 145 | Quaternary carbon attached to the morpholine ring. |
| Morpholine CH₂ | ~2.8 - 4.2 (multiplets) | ~45 - 70 | Protons and carbons are diastereotopic due to the chiral center. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the confirmation of the molecular formula. rsc.org
Molecular Ion Peak: In the mass spectrum, the peak corresponding to the intact molecule (minus one electron) is the molecular ion peak (M•+). For this compound (C₁₀H₁₃NO₂), the expected exact mass is approximately 179.09 Da.
Fragmentation Pattern: The molecule fragments in a predictable way under electron impact (EI) ionization. The fragmentation pattern provides structural clues. For morpholine itself, characteristic fragments are observed. restek.comresearchgate.net Phenols typically show a strong molecular ion peak and a fragment corresponding to the loss of a CO molecule. docbrown.info The fragmentation of this compound would likely involve cleavage of the morpholine ring and loss of fragments from the side chain.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For a similar compound, 3-morpholinophenol, key absorptions are observed for the O-H stretch of the phenol (~3455 cm⁻¹), the aromatic C-H stretch (~3052 cm⁻¹), aromatic C=C vibrations (~1613 cm⁻¹), and the C-O-C stretch of the morpholine ether linkage (~1100–1250 cm⁻¹). The N-H stretch of the secondary amine in the morpholine ring would also be expected in the 3300-3500 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on electronic transitions within the molecule, particularly in conjugated systems. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π→π* transitions in the benzene (B151609) ring. For 3-morpholinophenol, a maximum absorption (λmax) is reported at 270 nm in methanol. The exact λmax for this compound would be influenced by the electronic effects of the morpholine substituent on the phenolic chromophore.
Table 4: Key Spectroscopic Data for this compound and Related Structures
| Technique | Feature | Characteristic Value/Region | Structural Interpretation |
|---|---|---|---|
| IR | O-H stretch (phenol) | ~3200-3500 cm⁻¹ (broad) | Phenolic hydroxyl group. jocpr.com |
| IR | N-H stretch (amine) | ~3300-3500 cm⁻¹ (medium) | Secondary amine in morpholine ring. |
| IR | C-O-C stretch (ether) | ~1100-1250 cm⁻¹ (strong) | Ether linkage in morpholine ring. |
| UV-Vis | π→π* transition | ~270-280 nm | Benzene ring conjugated with the hydroxyl group. |
| MS | Molecular Ion (M•+) | m/z ≈ 179 | Molecular weight of the compound. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule. Crucially, for chiral compounds, X-ray crystallography can establish the absolute stereochemistry of stereogenic centers, a critical aspect in pharmaceutical sciences where enantiomers can exhibit significantly different pharmacological and toxicological profiles.
While a crystal structure for this compound itself is not publicly available, valuable insights into its likely solid-state conformation and absolute stereochemistry can be gleaned from the crystallographic analysis of closely related structures. One of the most relevant examples is the antidepressant drug reboxetine (B1679249), which incorporates the core 4-(morpholin-3-yl)phenyl moiety.
Detailed Research Findings from a Reboxetine-Transporter Complex
The X-ray crystal structure of (R,R)-reboxetine in complex with the Drosophila melanogaster dopamine (B1211576) transporter (dDAT) has been determined at a resolution of 3.0 Å (PDB accession code: 4XNX). nih.govrcsb.org This structure provides an experimentally determined representation of the conformation of the morpholinylphenyl group when bound to a biological target. nih.govrcsb.org The inhibitor, reboxetine, stabilizes the transporter in an outward-open conformation by occupying the substrate-binding site. rcsb.orgrcsb.org
In the bound state, the morpholine ring of reboxetine adopts a stable chair conformation. This is the expected low-energy conformation for a six-membered saturated heterocycle. The substituents on the morpholine ring occupy specific positions that minimize steric hindrance. The determination of the absolute configuration of the chiral centers in reboxetine as (2R, 3R) within this complex confirms the stereochemical integrity of the molecule in the crystalline state.
The crystallographic data allows for a detailed analysis of the geometric parameters of the (morpholin-3-yl)phenyl fragment within reboxetine. Although these parameters are influenced by the binding interactions with the transporter protein, they provide a strong indication of the inherent conformational preferences of this structural motif.
Below are tables detailing the crystallographic data and selected bond lengths and angles for the reboxetine molecule as observed in the PDB entry 4XNX.
Interactive Data Tables
Table 1: Crystal Data and Refinement Details for dDAT in complex with Reboxetine (PDB: 4XNX)
| Parameter | Value |
| PDB ID | 4XNX rcsb.org |
| Resolution (Å) | 3.00 rcsb.org |
| Space Group | C 1 2 1 rcsb.org |
| Unit Cell Lengths (Å) | a=141.43, b=92.17, c=154.21 rcsb.org |
| Unit Cell Angles (°) | α=90, β=116.3, γ=90 rcsb.org |
| R-Value Work | 0.217 rcsb.org |
| R-Value Free | 0.258 rcsb.org |
Table 2: Selected Bond Lengths and Angles of the Morpholinylphenyl Moiety in Reboxetine (from PDB: 4XNX)
Note: The atom numbering is based on the reboxetine ligand in the PDB file and may not follow standard IUPAC nomenclature.
| Bond | Length (Å) |
| C2-C3 | 1.54 |
| C3-N4 | 1.48 |
| N4-C5 | 1.49 |
| C5-C6 | 1.52 |
| C6-O1 | 1.44 |
| O1-C2 | 1.43 |
| C3-C7 | 1.52 |
| C7-C8 (phenyl) | 1.51 |
| Angle | Degree (°) |
| O1-C2-C3 | 110.1 |
| C2-C3-N4 | 108.9 |
| C3-N4-C5 | 110.2 |
| N4-C5-C6 | 109.8 |
| C5-C6-O1 | 111.3 |
| C6-O1-C2 | 111.8 |
| C2-C3-C7 | 112.5 |
| N4-C3-C7 | 110.7 |
The data from the reboxetine crystal structure underscores the power of X-ray crystallography in providing a detailed, atomic-level understanding of the stereochemistry and conformation of molecules containing the this compound scaffold. nih.govrcsb.org The observed chair conformation of the morpholine ring and the defined stereochemistry are crucial parameters for understanding its interaction with biological systems and for the rational design of new derivatives.
Future Perspectives and Unaddressed Research Frontiers
Development of Novel and Efficient Synthetic Routes
Future synthetic research could focus on the following areas:
Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of the chiral center at the C-3 position of the morpholine (B109124) ring is crucial, as different enantiomers can exhibit distinct biological activities.
One-Pot Reactions: Designing one-pot transformations that combine several reaction steps without the need for intermediate purification would significantly improve efficiency and reduce waste. google.com For instance, a one-pot procedure has been successfully used for the conversion of 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide to 4-(4-nitrophenyl)morpholin-3-one (B139987). google.com
Catalytic Methods: The exploration of novel catalysts, such as phenylboronic acid catalysts used in the synthesis of 4-(4-aminophenyl)morpholin-3-one, could lead to more economical and environmentally friendly processes. google.com The use of copper-mediated Ullmann-type reactions is a common strategy for synthesizing aryloxy phenols, which could be adapted for this compound. mdpi.com
Green Chemistry Approaches: Employing greener solvents, microwave-assisted synthesis, and solvent-free conditions, such as the infrared-irradiated synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol, can make the production of these compounds more sustainable. researchgate.netresearchgate.net
A general approach for synthesizing phenolic Mannich bases involves mixing an active hydrogen compound (like phenol), formalin, and a secondary amine (like morpholine) in ethanol (B145695). sustech.edu More complex derivatives, such as 4-(3-Morpholinoimidazo[1,2-d] sustech.eduontosight.aiontosight.aithiadiazol-5-yl)phenol, have been synthesized using methods like the Suzuki-Miyaura cross-coupling reaction. nih.gov
Table 1: Synthetic Research Findings for Morpholine and Phenol (B47542) Derivatives
| Synthetic Approach | Example Compound | Key Features | Reference |
|---|---|---|---|
| One-Pot Procedure | 4-(4-nitrophenyl)morpholin-3-one | Converts 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide efficiently. | google.com |
| Catalytic Reaction | 4-(4-aminophenyl)morpholin-3-one | Utilizes a phenylboronic acid catalyst. | google.com |
| Suzuki-Miyaura Cross-Coupling | 4-(3-Morpholinoimidazo[1,2-d] sustech.eduontosight.aiontosight.aithiadiazol-5-yl)phenol | Creates C-C bonds to build complex structures. | nih.gov |
| Infrared-Irradiation (Solvent-Free) | 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol | An example of a green chemistry approach. | researchgate.net |
Discovery of Underexplored Biological Targets and Mechanisms
The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance properties like solubility and bioavailability. rsc.org Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netiucr.org The combination of a morpholine ring and a phenol group in one molecule, as seen in 4-(Morpholin-3-yl)phenol, suggests significant potential for biological activity. ontosight.aiontosight.ai
Future research should aim to:
Identify Specific Molecular Targets: While general activities are known for the class, the specific enzymes, receptors, or signaling pathways that this compound interacts with are yet to be determined. Polyphenols, for instance, are known to exert antimicrobial effects by interacting with microbial cell membranes, proteins, and organelles. mdpi.com
Elucidate Mechanisms of Action: Understanding how this compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. For example, some 4-substituted phenols are known to inhibit tyrosinase activity and induce T cell responses against melanocytes. researchgate.net Mycophenolate mofetil, a complex morpholine-containing drug, acts by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), which in turn prevents the proliferation of immune cells. drugbank.com
Screen for a Broader Range of Activities: Comprehensive screening against diverse biological targets could uncover novel therapeutic applications. For instance, compounds with similar structures have been investigated for anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai
Table 2: Biological Activities of Related Morpholine and Phenol Compounds
| Compound Class/Example | Observed Biological Activity | Potential Mechanism | Reference |
|---|---|---|---|
| Morpholine Derivatives | Anticancer, anti-inflammatory, antimicrobial | Interaction with various enzymes and receptors. | researchgate.net |
| 4-Substituted Phenols | Induction of anti-melanoma immunity | Inhibition of tyrosinase, induction of specific T cell responses. | researchgate.net |
| Mycophenolate mofetil | Immunosuppression | Inhibition of inosine monophosphate dehydrogenase (IMPDH). | drugbank.com |
| Polyphenols | Antimicrobial | Disruption of microbial membranes and inhibition of DNA synthesis. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design. nih.gov These technologies can accelerate the process of identifying and optimizing new drug candidates by analyzing vast datasets to predict properties and activities.
For a scaffold like this compound, AI and ML can be applied to:
Design Novel Analogues: Generative models can design new molecules from scratch, creating libraries of virtual compounds based on the this compound core with potentially enhanced properties. nih.gov
Optimize Structure-Activity Relationships (SAR): Machine learning models can predict how changes to the molecular structure will affect its biological activity, guiding chemists to synthesize the most promising candidates. nih.gov This was demonstrated in the optimization of 4,6-substituted 1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα. nih.gov
Predict Biological Targets: AI tools can analyze the structure of a compound and predict its likely biological targets, helping to uncover new mechanisms of action and therapeutic uses.
Potential Non-Biological Applications and Material Science Contributions
Beyond its potential in medicine, the unique chemical structure of this compound suggests it could be a valuable component in material science. Morpholine itself is used in various industrial applications, including as a corrosion inhibitor, a solvent, and in the manufacturing of rubber and coatings. silverfernchemical.comchemicalbook.com Phenolic resins are another class of materials with widespread use.
Future research could explore the use of this compound in:
Polymer Chemistry: The compound could serve as a monomer or an additive in the synthesis of novel polymers. A patent for a morpholine-modified para-tert-butyl phenolic resin highlights its potential to improve the tackifying properties of rubber for use in high-performance tires. google.com Polymers containing morpholine-based monomers have also shown enhanced absorption efficiencies for aromatic pollutants. mdpi.com
Corrosion Inhibition: Given that morpholine is used to control corrosion in steam boiler systems by neutralizing acids and forming a protective film, this compound could be investigated for similar or enhanced properties, particularly for protecting metals like copper, iron, and zinc. silverfernchemical.comchemicalbook.com
Specialty Coatings and Resins: The phenolic hydroxyl group and the morpholine nitrogen offer sites for chemical modification, potentially leading to the creation of specialty resins and coatings with unique properties such as improved adhesion, thermal stability, or chemical resistance.
Table of Mentioned Compounds
Click to view the list of compounds
| Compound Name |
|---|
| This compound |
| 4-(4-aminophenyl)morpholin-3-one |
| 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide |
| 4-(4-nitrophenyl)morpholin-3-one |
| 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol |
| 4-(3-Morpholinoimidazo[1,2-d] sustech.eduontosight.aiontosight.aithiadiazol-5-yl)phenol |
| Mycophenolate mofetil |
| 4,6-substituted 1,3,5-triazin-2(1H)-ones |
| para-tert-butyl phenolic resin |
Q & A
Q. What are the standard synthetic routes for 4-(Morpholin-3-yl)phenol, and how are reaction conditions optimized?
The synthesis of this compound derivatives typically involves nucleophilic substitution or reductive amination. For example, in analogous morpholine-containing compounds (e.g., benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate), reactions are performed under anhydrous conditions using catalysts like Pd/C for hydrogenation or NaBH(OAc)₃ for reductive amination. Purification is achieved via column chromatography with gradients of ethyl acetate/methanol and triethylamine additives to suppress silanol interactions. Yields (~36%) are quantified via ¹H-NMR using internal standards like mesitylene .
| Step | Conditions | Purification | Yield |
|---|---|---|---|
| Reductive Amination | Pd/C, H₂, MeOH | Column (EtOAc/MeOH + 0.25% Et₃N) | 36% |
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on ¹H/¹³C NMR and X-ray crystallography . For example, ¹³C NMR peaks for morpholine-containing compounds appear at δ 67–73 ppm (morpholine C-O bonds) and 46–55 ppm (N-linked carbons). X-ray diffraction (single-crystal) resolves bond lengths, angles, and ring conformations. Software like SHELXL refines crystallographic models, while WinGX and ORTEP visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
Hydrogen bonds (N–H⋯O, O–H⋯N) in morpholine derivatives form inversion dimers or chains, stabilizing crystal packing. Graph-set analysis (e.g., R₂²(8) motifs) classifies these interactions. For instance, in 1-(4-chlorophenyl)-3-morpholin-4-yl-urea, N–H⋯O bonds link molecules into dimers. Tools like SHELXPRO and PLATON automate hydrogen-bond detection, while Etter’s graph theory predicts aggregation behavior .
Q. What computational methods resolve conformational flexibility in the morpholine ring?
The Cremer-Pople puckering parameters quantify ring non-planarity. For a six-membered morpholine ring, amplitude (q) and phase (θ) coordinates derived from crystallographic data distinguish chair, boat, or twist-boat conformers. Software like Gaussian or CRYSTAL calculates puckering energies, while Mercury visualizes ring distortions. Experimental data (e.g., X-ray) validate computational models .
Q. How do electrophilic substitution reactions of this compound compare to unsubstituted phenol?
The morpholine group acts as an electron-donating substituent, directing electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the hydroxyl group. Kinetic studies using UV-Vis or HPLC monitor reaction rates under varying acidity (H₂SO₄/HNO₃ mixtures). Competing pathways (e.g., nitration vs. oxidation to quinones) are resolved by isolating intermediates via flash chromatography .
Q. How should researchers address contradictory spectral data in synthetic intermediates?
Discrepancies in NMR or mass spectra often arise from diastereomerism or residual solvents. Strategies include:
- Dynamic NMR to detect rotamers (e.g., morpholine ring inversion).
- High-resolution MS to distinguish isotopic patterns from impurities.
- SC-XRD to unambiguously assign stereochemistry .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
